molecular formula C8H9ClFN3 B1476553 2-Chloro-3-(3-fluoropyrrolidin-1-yl)pyrazine CAS No. 2002138-80-7

2-Chloro-3-(3-fluoropyrrolidin-1-yl)pyrazine

Cat. No.: B1476553
CAS No.: 2002138-80-7
M. Wt: 201.63 g/mol
InChI Key: JQOQCDANLVLAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-fluoropyrrolidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H9ClFN3 and its molecular weight is 201.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Derivatives

Pyrazine derivatives are essential building blocks in medicinal chemistry, utilized for synthesizing compounds with potential biological activities. For instance, the development of new 3-amino-4-fluoropyrazoles shows the importance of fluorinated pyrazoles as intermediates that allow further functionalization, indicating their relevance in creating molecules with enhanced pharmacological profiles (Surmont et al., 2011).

Anti-Inflammatory and Analgesic Activities

Compounds synthesized from pyrazine derivatives have been evaluated for their anti-inflammatory and analgesic activities. For example, new imidazolyl acetic acid derivatives, including pyrazole, pyrazolone, and thiazolidinone derivatives synthesized from pyrazine derivatives, exhibited significant anti-inflammatory and analgesic effects in preclinical models (Khalifa & Abdelbaky, 2008).

Anticancer Activity

Fluoro-substituted benzo[b]pyran derivatives, synthesized from pyrazine derivatives, have shown anticancer activity against lung cancer cell lines at low concentrations, highlighting the potential of pyrazine-based compounds in cancer therapy (Hammam et al., 2005).

Tuberculostatic Activity

Pyrazine derivatives have also been investigated for their tuberculostatic activities. A study on 4-substituted 3,4,5,6-tetrahydro-2H-[1,2′]-bis-pyrazine derivatives revealed that some compounds exhibited significant activity against tuberculosis, showcasing the therapeutic potential of pyrazine derivatives in treating infectious diseases (Foks et al., 2005).

Optical and Electronic Materials

Pyrazine derivatives are employed in the synthesis of organic optoelectronic materials due to their suitable electronic and optical properties. Research on dipyrrolopyrazine derivatives for optoelectronic applications demonstrates the versatility of pyrazine derivatives in material science, indicating their potential in developing new optoelectronic devices (Meti et al., 2017).

Properties

IUPAC Name

2-chloro-3-(3-fluoropyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3/c9-7-8(12-3-2-11-7)13-4-1-6(10)5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOQCDANLVLAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.